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Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098 Get Quote

An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research

and Development

Abstract
2-(Chloromethyl)-2-methyloxirane, a substituted epoxide, is a highly versatile bifunctional

reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique

structure, combining a strained oxirane ring with a reactive primary alkyl chloride, provides two

distinct handles for chemical modification. This guide offers a comprehensive overview of its

chemical identity, synthesis, core reactivity, and applications, providing researchers, scientists,

and drug development professionals with the technical insights required to effectively utilize this

potent chemical building block. Methodologies are presented with a focus on the underlying

mechanistic principles to inform experimental design and optimization.

Chemical Identity and Physicochemical Properties
2-(Chloromethyl)-2-methyloxirane is a chiral molecule featuring a quaternary stereocenter at

the C2 position of the oxirane ring. Its identity is well-defined by several key descriptors.
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Identifier Value Source

IUPAC Name
2-(chloromethyl)-2-

methyloxirane
[1][2]

CAS Number 598-09-4 [1][3][4]

Molecular Formula C₄H₇ClO [1][3][4]

Molecular Weight 106.55 g/mol [1][3]

Canonical SMILES CC1(CO1)CCl [1]

InChI Key
VVHFXJOCUKBZFS-

UHFFFAOYSA-N
[1][2]

Structure:

Caption: 2D Structure of 2-(Chloromethyl)-2-methyloxirane

Synthesis Strategies: From Alkene to Epoxide
The primary and most economically viable route to 2-(Chloromethyl)-2-methyloxirane is the

epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as

methallyl chloride.[5] The choice of this precursor is driven by its widespread industrial

availability. Several distinct protocols exist for this transformation, each with specific

advantages.

Pathway 1: Halohydrin Formation and Intramolecular
Cyclization
This classic two-step laboratory method proceeds via a halohydrin intermediate, which then

undergoes base-induced ring closure.[3][5]

Mechanism & Rationale:

Halohydrin Formation: The reaction is initiated by treating methallyl chloride with an aqueous

solution of N-bromosuccinimide (NBS). NBS serves as a source of electrophilic bromine

(Br⁺), which reacts with the alkene pi bond to form a cyclic bromonium ion intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.fishersci.ca/shop/products/2-chloromethyl-2-methyloxirane-97-thermo-scientific/p-2696382
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.scbt.com/p/2-chloromethyl-2-methyloxirane-598-09-4
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.scbt.com/p/2-chloromethyl-2-methyloxirane-598-09-4
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.fishersci.ca/shop/products/2-chloromethyl-2-methyloxirane-97-thermo-scientific/p-2696382
https://www.benchchem.com/product/b1581098?utm_src=pdf-body
https://www.benchchem.com/product/b1581098?utm_src=pdf-body
https://www.benchchem.com/product/b1581098
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.benchchem.com/product/b1581098
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion,

leading to the formation of a bromohydrin.

Epoxide Formation: A strong base, such as sodium hydroxide (NaOH), is then introduced.

The base deprotonates the hydroxyl group of the halohydrin, forming an alkoxide. This

alkoxide then acts as an internal nucleophile, displacing the adjacent halogen via an

intramolecular SN2 reaction (a Williamson ether synthesis variant) to yield the stable three-

membered oxirane ring.[5]

Experimental Protocol:

To a stirred suspension of 133.5 g (0.75 mol) of N-bromosuccinimide in 375 mL of water in a

1-L reactor, add 73.5 mL (0.75 mol) of methallyl chloride.[3]

Stir the mixture vigorously at room temperature and leave it overnight to ensure complete

formation of the halohydrin intermediate.[3]

Cool the reaction mixture to 10°C in an ice bath.[3]

Slowly add an aqueous 50% sodium hydroxide solution (0.75 mol) dropwise, maintaining the

internal temperature between 20-25°C to control the exothermic cyclization reaction.[3]

After the addition is complete, cease stirring and allow the mixture to stand for 2 hours,

during which the organic product will separate as a lower phase.[3]

Separate the lower organic phase, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure. The crude product can be further purified by vacuum distillation to

yield the final product.[3]

Pathway 2: Catalytic Epoxidation with Hydrogen
Peroxide
Modern synthetic efforts prioritize environmentally benign processes. Catalytic epoxidation

using hydrogen peroxide (H₂O₂) as the terminal oxidant represents a greener alternative to

traditional methods that often generate significant waste.[6]
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Mechanism & Rationale: This method employs a catalyst, such as a heteropoly acid salt, to

activate hydrogen peroxide.[6] The catalyst facilitates the transfer of an oxygen atom from the

peroxide to the double bond of methallyl chloride. This approach avoids the use of

halogenating agents and stoichiometric base, reducing salt waste. The catalyst can often be

recovered and reused, enhancing the economic and environmental viability of the process.[6]

Conversion rates of methallyl chloride up to 96% with a 95% selectivity for the epoxide have

been reported.[6]

Caption: Key synthetic pathways to 2-(Chloromethyl)-2-methyloxirane.

Asymmetric Synthesis Considerations
The C2 carbon of 2-(chloromethyl)-2-methyloxirane is a chiral center, meaning the molecule

exists as a pair of enantiomers ((R) and (S)). For applications in drug development, accessing

enantiomerically pure epoxides is often critical, as different enantiomers can exhibit vastly

different pharmacological activities.

While the aforementioned methods typically produce a racemic mixture, stereoselective

syntheses are an active area of research. Strategies include:

Biocatalysis: Employing enzymes, such as peroxygenases, for the asymmetric epoxidation

of the alkene precursor could provide a direct route to enantiopure products.[5]

Chiral Starting Materials: A general strategy for producing chiral epoxides involves the

conversion of readily available chiral molecules, such as amino acids, into chiral

chlorohydrins, followed by base-induced cyclization with an inversion of configuration.[5][7]

Core Reactivity and Mechanistic Insights
The synthetic utility of 2-(chloromethyl)-2-methyloxirane stems from the dual reactivity of its

functional groups. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it a

potent electrophile, while the chloromethyl group behaves as a classic primary alkyl halide.[5]

Epoxide Ring-Opening Reactions
The oxirane ring is readily opened by a wide range of nucleophiles. The regiochemical outcome

of this attack is highly dependent on the reaction conditions.
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Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, nucleophilic

attack occurs preferentially at the less sterically hindered carbon atom (C3). This is a classic

SN2 mechanism, where the nucleophile attacks the primary carbon, leading to the formation

of a secondary alcohol.

Acidic Conditions (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first

protonated, making the ring a much better leaving group. The reaction proceeds through a

transition state with significant carbocation character. This positive charge is better stabilized

at the more substituted tertiary carbon (C2). Consequently, the nucleophile will preferentially

attack the C2 carbon, resulting in the formation of a primary alcohol.

Caption: Regioselectivity of nucleophilic epoxide ring-opening.

Reactions of the Chloromethyl Group
Independent of the epoxide, the chloromethyl group is an electrophilic site susceptible to SN2

displacement by a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the

introduction of diverse functionalities, making the molecule a valuable scaffold in multi-step

syntheses.

Applications in Research and Drug Development
The bifunctional nature of 2-(chloromethyl)-2-methyloxirane makes it a powerful intermediate

for constructing complex molecular architectures.

Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of

polymers such as polyester resins and polyethers.[6] The epoxide can undergo ring-opening

polymerization, while the chloro group can be used for subsequent polymer modification.

Pharmaceutical Synthesis: In drug development, epoxides are prized intermediates.[8] 2-
(Chloromethyl)-2-methyloxirane allows for a sequential or orthogonal synthetic strategy.

For instance, a nucleophile can first open the epoxide ring to install a key pharmacophore,

followed by displacement of the chloride to attach a solubilizing group or another binding

element. This controlled, stepwise approach is invaluable in the synthesis of complex active

pharmaceutical ingredients (APIs).

Analytical Characterization
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Unambiguous identification of 2-(chloromethyl)-2-methyloxirane is achieved through

standard spectroscopic techniques. The expected spectral features provide a structural

fingerprint.[5]

Technique Expected Signature Rationale

¹H NMR

Resonances for methyl (CH₃)

protons; distinct signals for the

two diastereotopic methylene

(CH₂) protons of the oxirane

ring; signal for the

chloromethyl (CH₂Cl) protons.

Confirms the presence and

connectivity of all proton-

containing groups.

¹³C NMR

Signals for the quaternary (C2)

and methylene (C3) carbons of

the oxirane ring; signal for the

methyl carbon; signal for the

chloromethyl carbon.

Defines the carbon skeleton of

the substituted oxirane.

IR Spectroscopy

Characteristic C-O-C

stretching vibrations for the

epoxide ring; C-Cl stretching

band.

Confirms the presence of the

key functional groups.

Mass Spectrometry
Molecular ion peak (M⁺) at m/z

≈ 106.5.

Confirms the molecular weight

of the compound.

Safety and Handling
2-(Chloromethyl)-2-methyloxirane is a hazardous chemical that requires strict handling

protocols.

Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe

skin burns and eye damage.[1][9] Inhalation and ingestion are harmful.[9]

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
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coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a

cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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